5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile: is an organic compound with the molecular formula C9H5ClF3NO and a molecular weight of 235.59 g/mol . This compound is a derivative of benzonitrile, featuring a chloro group at the 5-position and a trifluoroethoxy group at the 2-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is used as a building block in organic synthesis, aiding in the development of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoroethoxy and chloro substituents on biological activity. It may also serve as a precursor in the synthesis of pharmaceutical agents .
Industry: The compound finds applications in the development of agrochemicals and materials science, where its unique chemical properties are leveraged .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile depends on its specific applicationThe chloro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 5-Chloro-2-methoxybenzonitrile
- 5-Chloro-2-ethoxybenzonitrile
- 5-Chloro-2-(trifluoromethoxy)benzonitrile
Comparison: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties compared to methoxy or ethoxy analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
5-chloro-2-(2,2,2-trifluoroethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCDDSFWRRZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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